![molecular formula C19H30N5O10P B058962 [[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate CAS No. 1280130-08-6](/img/structure/B58962.png)
[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The molecule of interest is a complex organic compound, potentially related to nucleotide analogues, cyclic carbonates, and phosphonate derivatives. Its synthesis and properties could be significant for various applications in chemistry and materials science, though excluding drug use and dosage considerations as requested.
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step chemical reactions, starting from simpler molecules. For example, the synthesis of six-membered cyclic carbonate monomers through disproportionation of 1,3-bis(alkoxycarbonyloxy)propanes in the presence of catalysts like colloidal silica or Sn(II) stearate has been demonstrated as a useful method for preparing cyclic carbonates (Rokicki, Kowalczyk, & Gliński, 2000).
Molecular Structure Analysis
The analysis of molecular structure often involves spectroscopic methods such as MALDI-TOF mass spectrometry, as applied in the study of polymers derived from cyclic carbonates. These techniques allow for the detailed characterization of molecular structures, including the arrangement of atoms and functional groups within the molecule (Rokicki, Kowalczyk, & Gliński, 2000).
Chemical Reactions and Properties
Chemical reactions involving the molecule likely encompass a range of transformations, including cyclization, acylation, and coupling reactions. For instance, cross-coupling reactions have been utilized to create acyclic nucleotide analogues from 2-amino-6-C-substituted purines, demonstrating the versatility of these methodologies in synthesizing complex organic molecules (Česnek, Hocek, & Holý, 2000).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and molecular weight, are crucial for their practical applications. These properties can be influenced by the molecule's structural features, such as the presence of cyclic carbonate groups, which may affect their behavior in biological systems or material applications.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and the potential for further functionalization, are key to understanding the molecule's utility. For example, the stability of alkyl monocarbonates in aqueous solutions indicates their potential for use in various chemical syntheses and applications (Kim et al., 1998).
Scientific Research Applications
Nucleobase and Nucleoside Analogues in Medicinal Chemistry
Nucleobase and nucleoside analogues, including compounds with heteroaryl substituents like furanyl and thienyl groups, are crucial in the development of antiviral, antitumor, antimycobacterial, and antiparkinsonian medications. The structural modification of nucleobases and nucleosides, such as introducing heteroaryl substituents, significantly impacts their biological activities. This demonstrates the compound's relevance in drug design, emphasizing the importance of bioisosteric replacement and structure-activity relationship studies in discovering compounds with optimized activity and selectivity (Ostrowski, 2022).
Organic Carbonates in Green Chemistry
Organic carbonates, including linear and cyclic carbonates, play a vital role in green chemistry. They are utilized in synthesizing monomers, polymers, surfactants, plasticizers, and as fuel additives. The production methods for these carbonates have evolved to include greener alternatives that avoid toxic phosgenation, highlighting the trend towards environmentally friendly synthesis routes. This indicates the compound's potential involvement in sustainable chemical processes and the importance of exploring non-phosgene methods for organic carbonate synthesis (Shukla & Srivastava, 2017).
Carbon Dioxide Fixation and Conversion
The fixation and conversion of CO2 into cyclic and cage-type metal carbonates is an area of increasing interest. This process represents an innovative approach to utilizing CO2, a greenhouse gas, to create value-added products such as metal carbonates with diverse molecular structures. This application is crucial for environmental chemistry and sustainable development, indicating the compound's relevance in efforts to mitigate climate change and harness CO2 for chemical synthesis (Sołtys-Brzostek et al., 2017).
Ring-Opening Polymerization
Polycarbonates synthesized via ring-opening polymerization (ROP) of cyclic carbonates have garnered attention for their potential as green alternatives to conventional materials. The focus on controlling polymer properties, such as molecular weight and copolymer compositions, underscores the significance of cyclic carbonates in polymer science. This aligns with the broader goal of CO2 utilization and the development of sustainable materials, highlighting the compound's importance in material science and engineering (Baki, Dib, & Sahin, 2022).
properties
CAS RN |
1280130-08-6 |
|---|---|
Product Name |
[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
Molecular Formula |
C19H30N5O10P |
Molecular Weight |
519.4 g/mol |
IUPAC Name |
[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m0/s1 |
InChI Key |
JFVZFKDSXNQEJW-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |
SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B58879.png)
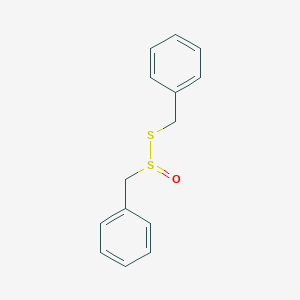


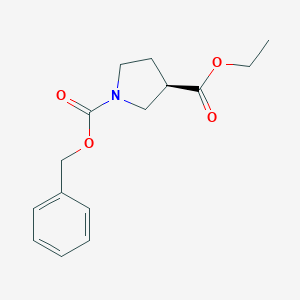
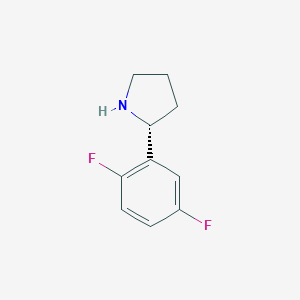
![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)
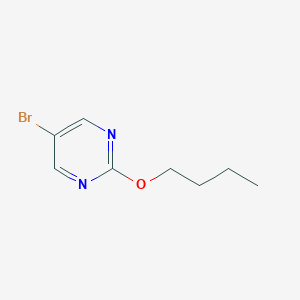
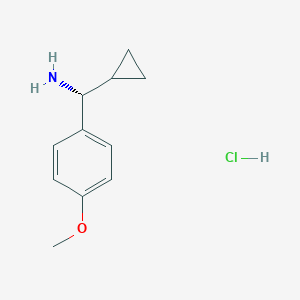
![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)
![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)
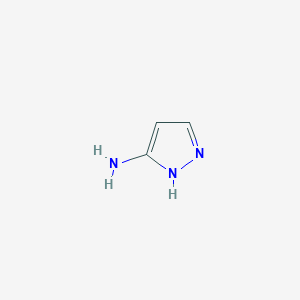

![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)